molecular formula C41H67NO15 B1676577 Midecamycin CAS No. 35457-80-8

Midecamycin

Cat. No.: B1676577
CAS No.: 35457-80-8
M. Wt: 814.0 g/mol
InChI Key: DMUAPQTXSSNEDD-JEGKQYGHSA-N
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Mechanism of Action

Target of Action

Mydecamycin, also known as Midecamycin, is a macrolide antibiotic . The primary target of Mydecamycin is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Mydecamycin acts by inhibiting bacterial protein synthesis . More specifically, it prevents peptide bond formation and translocation during protein synthesis by interacting with its target, the 50S ribosomal subunit . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Biochemical Pathways

By inhibiting the 50S ribosomal subunit, Mydecamycin disrupts the translation process, preventing the formation of essential proteins and thus inhibiting bacterial growth .

Pharmacokinetics

Reports indicate that the diacetate form of Mydecamycin reduces gastrointestinal side effects and improves its pharmacokinetic profile . The activity of Mydecamycin in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life . .

Result of Action

The primary result of Mydecamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Mydecamycin prevents bacteria from producing essential proteins, which ultimately inhibits their growth and proliferation . It has been reported to be active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains .

Action Environment

It is known that the activity of mydecamycin in the form of acetate salt is potentiated at ph 7-8 , suggesting that the pH of the environment could potentially influence its activity.

Biochemical Analysis

Biochemical Properties

Mydecamycin plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation and translocation during protein synthesis . This interaction effectively halts the growth of bacteria, making Mydecamycin a potent antibacterial agent. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antibacterial efficacy .

Cellular Effects

Mydecamycin exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a cessation of growth and replication, ultimately resulting in cell death . Mydecamycin also affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, Mydecamycin effectively eliminates bacterial infections .

Molecular Mechanism

The molecular mechanism of Mydecamycin involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the formation of peptide bonds and the translocation of the growing peptide chain, thereby inhibiting protein synthesis . Additionally, Mydecamycin may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mydecamycin have been observed to change over time. The compound is relatively stable under acidic conditions but may degrade in neutral or alkaline environments . Long-term studies have shown that Mydecamycin maintains its antibacterial activity over extended periods, although its efficacy may decrease with prolonged exposure to environmental factors . In vitro and in vivo studies have demonstrated that Mydecamycin can have lasting effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of Mydecamycin vary with different dosages in animal models. At therapeutic doses, Mydecamycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, Mydecamycin may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the antibacterial efficacy of Mydecamycin increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Mydecamycin undergoes extensive biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolite of Mydecamycin is formed through 14-hydroxylation, which can be detected in urine . These metabolic pathways play a crucial role in the elimination of Mydecamycin from the body and influence its overall pharmacokinetic profile .

Transport and Distribution

Mydecamycin is transported and distributed within cells and tissues through carrier-mediated pathways . It interacts with various transporters and binding proteins that facilitate its uptake and distribution. Mydecamycin’s localization within tissues is influenced by its affinity for specific transporters, which can affect its accumulation and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Mydecamycin is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . Mydecamycin may also localize to other cellular compartments, depending on the presence of targeting signals or post-translational modifications. These factors can influence the activity and function of Mydecamycin within cells .

Chemical Reactions Analysis

Types of Reactions

SF-837 undergoes several types of chemical reactions, including acetylation and hydrolysis .

Common Reagents and Conditions

    Hydrolysis: SF-837 can be hydrolyzed to release propionic acid.

Major Products Formed

Properties

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria.

CAS No.

35457-80-8

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

IUPAC Name

[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1

InChI Key

DMUAPQTXSSNEDD-JEGKQYGHSA-N

Isomeric SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Appearance

Solid powder

boiling_point

874 ºC

melting_point

155 ºC

35457-80-8

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insoluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

maidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin
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Midecamycin
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Midecamycin

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